molecular formula C6H3ClN4 B077311 2-Chloropteridine CAS No. 14159-38-7

2-Chloropteridine

Cat. No. B077311
M. Wt: 166.57 g/mol
InChI Key: JISQBJRFTCXDEO-UHFFFAOYSA-N
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Patent
US09359361B2

Procedure details

Reaction of pteridin-4(3H)-one IV′ with chlorinating agents such as phosphorous oxychloride or thionyl chloride affords chloro-pteridine V′. Suitable solvent for this reaction includes methylene chloride chloroform or toluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][N:9]=2)[C:4](=O)[NH:3][CH:2]=1.P(Cl)(Cl)([Cl:14])=O.S(Cl)(Cl)=O>>[Cl:14][C:2]1[N:3]=[CH:4][C:5]2[C:10](=[N:9][CH:8]=[CH:7][N:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC(C2=NC=CN=C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=NC=CN=C2C=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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